4-Bromo-2,6-difluoro-3-methylphenol

Catalog No.
S813714
CAS No.
1365272-26-9
M.F
C7H5BrF2O
M. Wt
223.017
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,6-difluoro-3-methylphenol

CAS Number

1365272-26-9

Product Name

4-Bromo-2,6-difluoro-3-methylphenol

IUPAC Name

4-bromo-2,6-difluoro-3-methylphenol

Molecular Formula

C7H5BrF2O

Molecular Weight

223.017

InChI

InChI=1S/C7H5BrF2O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3

InChI Key

GBQRYNKXPAXGKA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1F)O)F)Br

Synonyms

4-BroMo-2,6-difluoro-3-Methylphenol

4-Bromo-2,6-difluoro-3-methylphenol is an organic compound with the molecular formula C₇H₅BrF₂O. It appears as a white to light yellow solid and has a low volatility at room temperature. This compound is soluble in various organic solvents, including ethanol and dimethyl sulfoxide . Its structure features a bromine atom and two fluorine atoms attached to a phenolic ring, along with a methyl group at the 3-position, which influences its chemical reactivity and biological activity.

The mechanism of action of 4-Bromo-2,6-difluoro-3-methylphenol as a preservative is not well-understood. However, its antimicrobial activity might be related to its ability to disrupt microbial cell membranes due to its hydrophobic and hydrophilic properties [].

Typical of halogenated phenols. Key reactions include:

  • Nucleophilic Substitution: The bromine and fluorine substituents can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and fluorine enhances the reactivity of the aromatic ring towards electrophiles.
  • Dehydrohalogenation: Under strong bases, it can lose halogen atoms to form alkenes or other derivatives.

These reactions make 4-bromo-2,6-difluoro-3-methylphenol a versatile intermediate in organic synthesis .

4-Bromo-2,6-difluoro-3-methylphenol exhibits notable biological activities. Halogenated phenols are often investigated for their potential antimicrobial and antifungal properties. Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes or cellular pathways, making them candidates for pharmaceutical applications . Additionally, halogenated anilines have been shown to interact with biological targets such as tyrosine kinases, which are crucial in cancer therapy.

Several methods exist for synthesizing 4-bromo-2,6-difluoro-3-methylphenol:

  • Direct Halogenation: This involves the bromination and fluorination of 3-methylphenol under controlled conditions.
  • Nucleophilic Substitution: Starting from 2,6-difluorophenol, a methyl group can be introduced via methylation reactions.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate aldehydes and amines under acidic or basic conditions .

4-Bromo-2,6-difluoro-3-methylphenol has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting cancer pathways.
  • Chemical Synthesis: Used as a building block for more complex organic molecules in the development of agrochemicals and dyes.
  • Material Science: Its properties may be exploited in creating liquid crystalline materials due to its unique molecular structure .

Research on interaction studies indicates that 4-bromo-2,6-difluoro-3-methylphenol can interact with various biological receptors and enzymes. Its halogenated structure allows it to bind effectively to active sites on proteins, potentially inhibiting their function. Such interactions are crucial for developing new therapeutic agents targeting specific diseases .

Several compounds share structural similarities with 4-bromo-2,6-difluoro-3-methylphenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Bromo-2,6-dichloro-3-methylphenolContains chlorine instead of fluorineDifferent reactivity due to chlorine's electron-withdrawing nature
4-Bromo-2,6-difluoroanilineAmino group replaces hydroxyl groupEnhanced biological activity related to enzyme inhibition
4-Fluoro-2,6-dibromophenolTwo bromines and one fluorine on the aromatic ringIncreased lipophilicity affecting solubility and bioavailability

The uniqueness of 4-bromo-2,6-difluoro-3-methylphenol lies in its combination of both bromine and fluorine substituents along with a methyl group on the phenolic ring, which alters its reactivity profile compared to other similar compounds. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical development.

Systematic Identification

The compound’s IUPAC name, 4-bromo-2,6-difluoro-3-methylphenol, reflects its substitution pattern:

  • A hydroxyl group (-OH) at position 1.
  • Bromine at position 4.
  • Fluorine atoms at positions 2 and 6.
  • A methyl group (-CH₃) at position 3.

Molecular Formula: C₇H₅BrF₂O
Molecular Weight: 223.01 g/mol .
CAS Registry Number: 1365272-26-9 .

Table 1: Key Chemical Properties

PropertyValueSource
Melting Point53–57°C (observed)
Boiling PointNot reported (low volatility)
XLogP3 (Partition Coefficient)2.8
SolubilityOrganic solvents (e.g., ethanol, DMSO)

Structural Features:

  • The phenol ring’s electron-withdrawing halogens (Br, F) increase acidity (pKa ≈ 8–9) compared to unsubstituted phenol (pKa ≈ 10) .
  • Steric hindrance from the methyl group influences regioselectivity in further reactions .

Synonyms and Registry Numbers

  • Alternative Names:
    • 3-Methyl-4-bromo-2,6-difluorophenol
    • 2,6-Difluoro-4-bromo-3-methylphenol
  • Registry Identifiers:
    • PubChem CID: 118157062 (analogous chlorinated derivative)
    • MDL Number: MFCD21609557

XLogP3

2.8

Wikipedia

4-Bromo-2,6-difluoro-3-methylphenol

Dates

Modify: 2023-08-15

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